1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base to form the intermediate 1-[(2,4-dimethoxyphenyl)methyl]piperidine. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Scientific Research Applications
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions .
Comparison with Similar Compounds
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
- 1-benzylpiperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)methylpiperidine-3-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
901313-75-5 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-13-4-3-12(14(9-13)20-2)10-16-7-5-11(6-8-16)15(17)18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18) |
InChI Key |
KDYMJWYFTMZETQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)O)OC |
Origin of Product |
United States |
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